molecular formula C14H19NO4 B1358662 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid CAS No. 210963-04-5

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid

Cat. No.: B1358662
CAS No.: 210963-04-5
M. Wt: 265.3 g/mol
InChI Key: DSFUNNWVQIDCEE-UHFFFAOYSA-N
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Description

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid is a compound used in various chemical syntheses. It is the tert-butoxycarbonyl (Boc) protected form of 4-(aminomethyl)benzoic acid. This compound is often employed as a reagent in the synthesis of indoleamide derivatives and aminopyridine-derived amides .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources .

Biochemical Analysis

Biochemical Properties

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the synthesis of indoleamide derivatives, which are EP2 antagonists with high selectivity . Additionally, it is involved in the synthesis of aminopyridine-derived amides, which act as nicotinamide phosphoribosyltransferase inhibitors . These interactions highlight the compound’s importance in modulating biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s role in synthesizing EP2 antagonists can impact prostaglandin signaling pathways, which are crucial for inflammation and pain responses . Additionally, its involvement in synthesizing nicotinamide phosphoribosyltransferase inhibitors can affect cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the compound’s interaction with nicotinamide phosphoribosyltransferase can inhibit this enzyme, affecting the NAD+ biosynthesis pathway and altering cellular metabolism . These molecular mechanisms underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under standard laboratory conditions but may degrade under extreme temperatures or prolonged exposure to light . These temporal effects must be considered when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For example, its interaction with nicotinamide phosphoribosyltransferase affects the NAD+ biosynthesis pathway, which is critical for cellular energy production and metabolism . These interactions highlight the compound’s role in regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. For instance, its distribution in specific tissues can affect its therapeutic efficacy and potential side effects . Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the mitochondria can affect cellular energy production and metabolism . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid typically involves the protection of 4-(aminomethyl)benzoic acid with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as potassium carbonate under cooling conditions . Industrial production methods may involve similar protection strategies but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid include:

These compounds share the Boc protection strategy, which highlights their utility in protecting amine groups during complex chemical syntheses.

Properties

IUPAC Name

4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFUNNWVQIDCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625693
Record name 4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210963-04-5
Record name 4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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